molecular formula C11H22N2O2 B1449716 (2S)-1-Boc-2-methylpyrrolidine-2-methanamine CAS No. 1408057-41-9

(2S)-1-Boc-2-methylpyrrolidine-2-methanamine

Cat. No. B1449716
M. Wt: 214.3 g/mol
InChI Key: KTQQDWACAUDUJC-NSHDSACASA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like reactivity, acidity or basicity, and redox potential are also analyzed.


Scientific Research Applications

1. Chemosensing and Biological Imaging

(2S)-1-Boc-2-methylpyrrolidine-2-methanamine derivatives exhibit significant potential in chemosensing, particularly for the detection of metal ions. For instance, a fluorescent chemosensor incorporating a BODIPY indicator substituted with a specific methanamine group has shown high selectivity and sensitivity in detecting copper ions (Cu2+). This application extends to biological imaging, where such chemosensors can visualize Cu2+ levels within living cells, presenting valuable tools for biological and medical research (Yang et al., 2016).

2. Catalysis and Synthesis

The compound and its related derivatives are widely used in various catalytic and synthetic processes. For instance:

  • It's involved in chemoenzymatic syntheses, such as the kinetic resolution and selective oxidation processes, leading to high diastereo- and enantioselectivity in the synthesis of specific compounds (Haddad & Larchevěque, 2005).
  • It serves as a key component in asymmetric Friedel-Crafts-Type reactions, where specific catalysts promote the nucleophilic addition of compounds to N-Boc imines, enabling the construction of multiple ring systems (Yokota et al., 2023).

3. Structural Studies and Mechanistic Insights

Research involving (2S)-1-Boc-2-methylpyrrolidine-2-methanamine also provides valuable mechanistic insights into various chemical processes. For example:

  • Studies on the lithiation-substitution of N-Boc-2-phenylpyrrolidine have contributed to understanding the formation of quaternary stereocenters, crucial in the development of pharmaceutically relevant compounds. These studies often involve sophisticated techniques like in situ IR spectroscopic monitoring (Sheikh et al., 2012).

4. Pharmaceutical Intermediates and Synthesis

This compound is also instrumental in synthesizing various pharmaceutical intermediates, reflecting its broad applicability in drug development. For instance:

  • It is used as a chiral catalytic source in the borane-mediated asymmetric reduction of prochiral ketones, demonstrating its potential in producing pharmaceutical intermediates with high enantiomeric excess (Basavaiah et al., 2006).

5. Material Science and Complex Formation

Beyond its applications in chemistry and biology, this compound finds relevance in material science. For example:

  • Its derivatives play a role in the formation of zwitterionic species and complex formation with other molecules, which is significant in understanding material properties and interactions (Focante et al., 2004).

Safety And Hazards

This involves identifying the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or investigations into its behavior under different conditions.


properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8,12H2,1-4H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQQDWACAUDUJC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-Boc-2-methylpyrrolidine-2-methanamine

CAS RN

1408057-41-9
Record name tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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